molecular formula C12H13NO2 B13878138 methyl 2,3-dimethyl-1H-indole-4-carboxylate

methyl 2,3-dimethyl-1H-indole-4-carboxylate

Cat. No.: B13878138
M. Wt: 203.24 g/mol
InChI Key: TVOFZAVHFXKQDW-UHFFFAOYSA-N
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Description

Methyl 2,3-dimethyl-1H-indole-4-carboxylate (CAS 105909-82-8) is a high-purity chemical building block designed for research and development in medicinal chemistry. With the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol, this compound provides a versatile indole scaffold for the synthesis of novel bioactive molecules . The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities . This specific derivative serves as a key intermediate for researchers exploring new therapeutic agents. Indole-based compounds have demonstrated significant potential across various research areas, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities . Notably, indole-2-carboxamide analogues have been extensively studied as potent antitubercular agents targeting the Mycobacterium tuberculosis membrane protein large 3 (MmpL3) transporter . Furthermore, structural modifications of the indole scaffold have yielded compounds with promising antitumour activity against challenging pediatric brain tumor cell lines, highlighting the value of this chemotype in oncology research . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to develop novel derivatives and investigate their efficacy and mechanisms of action. Available in various pack sizes with a typical assay of 98% or higher .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2,3-dimethyl-1H-indole-4-carboxylate

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13-10-6-4-5-9(11(7)10)12(14)15-3/h4-6,13H,1-3H3

InChI Key

TVOFZAVHFXKQDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC(=C12)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dimethyl-1H-indole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 2,3-dimethylphenylhydrazine and an appropriate ester precursor .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced purification techniques further improves the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions typically result in halogenated or nitrated indole derivatives .

Scientific Research Applications

Methyl 2,3-dimethyl-1H-indole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2,3-dimethyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Methyl 2,3-dimethyl-1H-indole-4-carboxylate 2,3-dimethyl, 4-COOCH₃ C₁₂H₁₃NO₂ High steric hindrance, ester group [Hypothetical]
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH-benzophenone C₂₂H₁₆FN₂O₂ Anticancer potential, high m.p. (249–250°C)
Methyl 4-methoxy-1H-indole-2-carboxylate 4-OCH₃, 2-COOCH₃ C₁₁H₁₁NO₃ Electron-donating methoxy group, similarity score 0.81
Methyl 1-methyl-1H-indole-4-carboxylate 1-CH₃, 4-COOCH₃ C₁₁H₁₁NO₂ N-methylation enhances lipophilicity
Methyl isoindoline-4-carboxylate HCl Partially saturated isoindoline core C₁₀H₁₂ClNO₂ Improved solubility (HCl salt), altered aromaticity

Key Observations :

  • Substituent Position : The 4-carboxylate position in the target compound contrasts with 2-carboxylate derivatives (e.g., Methyl 4-methoxy-1H-indole-2-carboxylate), which may exhibit different electronic profiles due to conjugation pathways .
  • Steric Effects : The 2,3-dimethyl groups in the target compound likely reduce reactivity at adjacent positions compared to unsubstituted analogs like Methyl 1-methyl-1H-indole-4-carboxylate .
Physicochemical and Spectral Properties
Property This compound (Hypothetical) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Methyl isoindoline-4-carboxylate HCl
Melting Point ~200–220°C (estimated) 249–250°C Not reported (HCl salt likely >250°C)
¹H-NMR Shifts δ 2.5–3.0 (CH₃), δ 7.0–8.0 (aromatic) δ 7.75–7.86 (benzoyl), δ 9.25 (indole NH) δ 3.0–4.0 (isoindoline CH₂)
IR Absorptions ~1700 cm⁻¹ (C=O ester) 1666 cm⁻¹ (amide C=O), 1535 cm⁻¹ (N–H bend) 1670 cm⁻¹ (ester C=O)
Solubility Low (nonpolar substituents) Moderate (amide/benzoyl groups) High (HCl salt)

Notes:

  • The target compound’s ester group (~1700 cm⁻¹ in IR) contrasts with amide C=O stretches (~1666 cm⁻¹) in fluorinated analogs .
  • N-Methylation (e.g., in Methyl 1-methyl-1H-indole-4-carboxylate) shifts NH signals in NMR compared to the target compound’s free NH .

Biological Activity

Methyl 2,3-dimethyl-1H-indole-4-carboxylate is a member of the indole family, which is notable for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry due to its structural characteristics and the biological properties associated with indole derivatives.

Overview of Indole Derivatives

Indoles are heterocyclic compounds that play crucial roles in various biological processes. They are known for their involvement in numerous pharmacological activities, including:

  • Anticancer activity
  • Antiviral effects
  • Anti-inflammatory properties
  • Antimicrobial actions

The presence of substituents on the indole ring, such as methyl groups or carboxylate esters, can significantly influence these activities.

The mechanism through which this compound exerts its biological effects involves several biochemical pathways. Indole derivatives typically interact with various molecular targets, including enzymes and receptors, leading to modulation of cellular functions.

  • Target Interactions : Indole compounds may bind to specific proteins or nucleic acids, affecting their activity.
  • Biochemical Pathways : These compounds can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
  • Resultant Biological Effects : The interaction with targets can lead to outcomes such as reduced tumor growth or enhanced immune response.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation .

Antimicrobial Properties

Indoles are also recognized for their antimicrobial activities. This compound may inhibit the growth of bacteria and fungi:

  • Research Findings : Studies have demonstrated that certain indole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of indoles is another area of interest. This compound may modulate inflammatory responses:

  • Mechanism : By inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), these compounds can reduce inflammation .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of S. aureus
Anti-inflammatoryReduces pro-inflammatory cytokines

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